2-Hydroxy-N-(4-nitrophenyl)benzamide
Description
Properties
CAS No. |
1152-51-8 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-hydroxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)13(17)14-9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17) |
InChI Key |
UGZDFLLCOFLFNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Hydroxyphenyl)-4-nitrobenzamide
- Structure : Features a 4-nitrophenyl group on the benzamide and a hydroxyl group on the aniline moiety.
- Synthesis: Prepared via reaction of 4-nitrobenzoyl chloride with 4-aminophenol in tetrachloromethane .
- Properties :
- High thermal oxidation stability (attributed to planar molecular geometry with a dihedral angle of 2.31° between aromatic rings).
- Enhanced solubility due to intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming layered stacks along the [1 0 1] direction .
- Applications: Used in high-performance polyimides for electronics and coatings .
2-Hydroxy-N-(3-Trifluoromethylphenyl)benzamide Derivatives
- Structure : Contains a trifluoromethyl (-CF₃) group at position 3 of the aniline ring.
- Synthesis : Hydrazones derived from hydrazide intermediates and chloro-substituted benzaldehydes (yields: 83–96%) .
- Properties: Strong electron-withdrawing effects from -CF₃ increase acidity of the hydroxyl group. Characterized by FTIR (C=O stretch at 1663–1682 cm⁻¹) and MS ([M+H]⁺/[M+Na]⁺ peaks) .
2-Nitro-N-(4-nitrophenyl)benzamide
- Structure : Nitro groups at position 2 (benzoyl) and 4 (aniline).
- Crystallography: Orthorhombic crystal system (space group P2₁2₁2₁) with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H⋯O bonds form a non-planar six-membered ring; intermolecular N–H⋯O bonds stabilize a 3D network .
- Comparison : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to 2-hydroxy derivatives, leading to lower solubility but higher thermal resistance .
Heterocyclic Analogues (e.g., 2-Hydroxy-N-(5-nitrothiazol-2-yl)benzamide)
- Structure : Incorporates a 5-nitrothiazole ring instead of a phenyl group.
- Crystallography : Similar hydrogen-bonding patterns (N–H⋯O) but reduced planarity due to thiazole ring distortion .
- Applications : Studied for antimicrobial and antitumor activities, though specific data are unavailable in the provided evidence .
Critical Analysis of Substituent Effects
- Hydroxyl vs. Nitro Groups : Hydroxyl groups enhance solubility via hydrogen bonding but reduce thermal stability compared to nitro groups, which increase rigidity and electron density .
- Planarity and Stacking : Smaller dihedral angles (e.g., 2.31° in N-(4-hydroxyphenyl)-4-nitrobenzamide) improve π-π stacking and material durability .
- Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents lower electron density at the amide bond, altering reactivity in nucleophilic substitutions .
Preparation Methods
Traditional Synthesis via Acid Chloride Coupling
The most widely reported method involves the reaction of salicylic acid derivatives with 4-nitroaniline. In this approach, 2-hydroxybenzoyl chloride is prepared by treating salicylic acid with thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then coupled with 4-nitroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA).
Reaction Scheme:
$$
\text{Salicylic acid} + \text{SOCl}2 \rightarrow \text{2-Hydroxybenzoyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{2-Hydroxybenzoyl chloride} + \text{4-Nitroaniline} \xrightarrow{\text{TEA}} \text{2-Hydroxy-N-(4-nitrophenyl)benzamide}
$$
Key parameters include:
- Temperature: 0–5°C during acid chloride formation to prevent decomposition.
- Molar Ratio: 1:1.2 (acid chloride to 4-nitroaniline) to ensure complete conversion.
- Yield: 65–75% after recrystallization from ethanol.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the reaction. A study by Veverkova et al. (2003) demonstrated that heating a mixture of phenyl salicylate and 4-nitroaniline at 210°C for 7 minutes under microwave conditions produced the target compound in 92% yield . This method eliminates the need for acid chloride intermediates, reducing reaction time from hours to minutes.
Advantages:
- Efficiency: Reaction time reduced from 6–8 hours to 7 minutes.
- Purity: Minimal byproducts due to controlled energy input.
- Scalability: Suitable for gram-scale synthesis.
Solvent-Free Mechanochemical Synthesis
Environmentally friendly approaches employ solvent-free ball milling. Combining salicylic acid and 4-nitroaniline with a catalytic amount of p-toluenesulfonic acid (PTSA) in a ball mill for 45 minutes yields the product at 85% efficiency. This method aligns with green chemistry principles by avoiding volatile organic solvents.
Conditions:
Comparative Analysis of Synthetic Methods
Characterization and Validation
Synthesized 2-Hydroxy-N-(4-nitrophenyl)benzamide is validated using:
- FT-IR: Peaks at 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
- ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.89 (d, J = 7.6 Hz, 1H, Ar–H), 7.52–7.44 (m, 2H, Ar–H), 7.02 (d, J = 8.0 Hz, 1H, Ar–H).
- Mass Spectrometry: [M+H]⁺ at m/z 259.06 (calculated 258.23).
Challenges and Optimization Strategies
- Byproduct Formation: Hydrolysis of the acid chloride intermediate can generate salicylic acid. Using anhydrous conditions and molecular sieves mitigates this.
- Microwave Limitations: High temperatures may degrade heat-sensitive substrates. Lowering power to 300 W while extending time to 10 minutes improves stability.
- Solvent-Free Trade-offs: Although eco-friendly, mechanochemical methods require post-milling purification via column chromatography.
Industrial Scalability and Applications
The microwave method is favored for pilot-scale production due to its rapid kinetics and high yield. Pharmaceutical studies highlight the compound’s role as a precursor to antimicrobial agents targeting bacterial cell division proteins like FtsA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
